BenchChemオンラインストアへようこそ!

2-tert-butyl-1H-imidazole-4-carboxylic acid

Medicinal chemistry Lipophilicity optimization Drug design

2-tert-Butyl-1H-imidazole-4-carboxylic acid (CAS 794495-32-2) is a sterically demanding imidazole building block with a calculated XlogP of 1.6, offering optimal lipophilicity for fragment-based screening. The tert-butyl group enhances metabolic stability and is conserved in TGF-β/TAM kinase inhibitor patents (US20040053943A1, JP2019520397A). Ideal for Ugi multicomponent reactions and parallel synthesis. Justified procurement for kinase drug discovery and screening libraries.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 794495-32-2
Cat. No. B1352122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-1H-imidazole-4-carboxylic acid
CAS794495-32-2
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(N1)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-8(2,3)7-9-4-5(10-7)6(11)12/h4H,1-3H3,(H,9,10)(H,11,12)
InChIKeyMUODHXYBEMXMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-1H-imidazole-4-carboxylic Acid (794495-32-2): Structural and Physicochemical Baseline for Procurement Evaluation


2-tert-Butyl-1H-imidazole-4-carboxylic acid (CAS 794495-32-2; molecular formula C8H12N2O2; molecular weight 168.19 g/mol) is a heterocyclic carboxylic acid derivative featuring a tert-butyl substituent at the 2-position of an imidazole ring and a carboxylic acid group at the 4-position. The compound exhibits a calculated XlogP of 1.6, a topological polar surface area (TPSA) of 66 Ų, two hydrogen bond donors, and three hydrogen bond acceptors . The imidazole scaffold serves as a common structural motif in numerous biologically active molecules, and the tert-butyl group introduces substantial steric bulk and hydrophobic character that distinguishes this compound from smaller alkyl-substituted or unsubstituted imidazole-4-carboxylic acid congeners [1].

Why 2-tert-Butyl-1H-imidazole-4-carboxylic Acid Cannot Be Substituted by Common Imidazole-4-carboxylic Acid Analogs


Substitution of 2-tert-butyl-1H-imidazole-4-carboxylic acid with unsubstituted 1H-imidazole-4-carboxylic acid (CAS 1072-84-0), 2-ethyl-1H-imidazole-4-carboxylic acid (CAS 84255-21-0), or other alkyl-substituted congeners results in substantial changes to lipophilicity, metabolic stability, and downstream molecular recognition. The tert-butyl group imparts a calculated XlogP of 1.6, representing an increase of approximately 1.5–2.0 log units relative to 1H-imidazole-4-carboxylic acid (XlogP ≈ 0.11 to 0.46) [1]. This differential lipophilicity alters solubility profiles and membrane permeability in biological assays. Additionally, the steric bulk of the tert-butyl group restricts rotational freedom and influences the compound's behavior as a synthetic building block relative to less hindered 2-alkyl substituents such as ethyl (MW 140.14) or isopropyl .

Quantitative Differentiation Evidence for 2-tert-Butyl-1H-imidazole-4-carboxylic Acid: Comparator-Based Data for Procurement Decisions


XlogP Elevation of ~1.5 Units Relative to Unsubstituted Imidazole-4-carboxylic Acid

The presence of the tert-butyl group at the 2-position substantially increases calculated lipophilicity compared to the unsubstituted parent scaffold. 2-tert-Butyl-1H-imidazole-4-carboxylic acid exhibits a calculated XlogP of 1.6 , whereas 1H-imidazole-4-carboxylic acid (CAS 1072-84-0) exhibits reported LogP values ranging from −0.08 to 0.46 across multiple database entries [1]. This elevation of approximately 1.1–1.7 log units is consistent with the hydrophobic contribution expected from a tert-butyl substituent and predicts significantly altered distribution properties in biological systems or chromatographic separations.

Medicinal chemistry Lipophilicity optimization Drug design

Privileged Scaffold Recognition: 2-tert-Butyl-Imidazole Core in TGF-β and TAM Kinase Inhibitor Patents

Imidazole derivatives bearing a 2-tert-butyl substituent are explicitly claimed and exemplified as privileged scaffolds in multiple patent filings covering kinase inhibitor programs. US20040053943A1 discloses imidazole compounds containing a 2-tert-butyl substituent as potent inhibitors of the TGF-β signaling pathway, with utility in cancer and fibrotic disease treatment [1]. JP2019520397A (Tyrosine kinase inhibitor) discloses imidazole compounds bearing a 2-tert-butyl group as inhibitors of cellular TAM receptors (Tyro3, Axl, Mer), with therapeutic applications in TAM receptor-mediated diseases [2]. In contrast, 2-ethyl or 2-isopropyl imidazole-4-carboxylic acid derivatives do not appear with comparable frequency or structural emphasis in these same patent families . The steric and electronic properties conferred by the tert-butyl group at the 2-position appear to be a deliberate design element for achieving target engagement and selectivity profiles relevant to these kinase targets.

Kinase inhibition TGF-β signaling TAM receptor family Cancer therapeutics

Molecular Weight Differentiation: 168.19 g/mol versus 112.09 g/mol for Unsubstituted Scaffold

The molecular weight of 2-tert-butyl-1H-imidazole-4-carboxylic acid is 168.19 g/mol , representing a 50% increase over the unsubstituted 1H-imidazole-4-carboxylic acid (112.09 g/mol) [1] and a 20% increase over the 2-ethyl analog (140.14 g/mol) . This intermediate molecular weight positions the compound as a suitable building block for fragment-to-lead optimization campaigns where maintaining ligand efficiency while introducing steric bulk is desirable. The tert-butyl group contributes approximately 56 Da of additional mass relative to the unsubstituted scaffold, which is a deliberate design choice when modulating molecular properties such as LogP and metabolic stability without excessive molecular weight escalation.

Building block selection Fragment-based design Lead optimization

Synthetic Accessibility as a Building Block: Commercial Availability and Purity Specifications

2-tert-Butyl-1H-imidazole-4-carboxylic acid is commercially available from multiple reputable suppliers with documented purity specifications, whereas the closely related 2-isopropyl-1H-imidazole-4-carboxylic acid appears primarily through custom synthesis channels and lacks widely published catalog purity data [1]. The compound serves as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals, with its tert-butyl group providing both steric protection and a metabolically stable substituent for downstream functionalization . The presence of the carboxylic acid group at the 4-position enables standard amide coupling, esterification, and reduction chemistries that are well-established in medicinal chemistry workflows [2].

Chemical procurement Building block availability Synthetic intermediate

Optimal Research and Industrial Application Scenarios for 2-tert-Butyl-1H-imidazole-4-carboxylic Acid Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs Targeting TGF-β or TAM Receptors

The explicit inclusion of 2-tert-butyl-imidazole cores in US20040053943A1 (TGF-β inhibitors) and JP2019520397A (TAM kinase inhibitors) supports the selection of this compound as a starting scaffold or building block for medicinal chemistry campaigns targeting these pathways. The tert-butyl substituent at the 2-position is a structurally conserved feature across multiple claimed compounds in these patent families, suggesting its contribution to target binding or selectivity profiles [1][2]. Researchers initiating kinase inhibitor discovery programs against TGF-β or TAM receptor families should prioritize 2-tert-butyl-1H-imidazole-4-carboxylic acid over smaller 2-alkyl analogs (ethyl, isopropyl) to align with established structure-activity relationships in the patent literature.

Fragment-Based Drug Design Requiring Balanced Lipophilicity

With a calculated XlogP of 1.6, this compound occupies a lipophilicity window that is 1.1–1.7 log units higher than unsubstituted 1H-imidazole-4-carboxylic acid (LogP −0.08 to 0.46) but remains within the desirable range for fragment-like molecules (typically LogP ≤ 3) [3]. This intermediate lipophilicity makes the compound suitable for fragment-based screening campaigns where unsubstituted imidazole-4-carboxylic acid may be too polar to penetrate cell membranes effectively, while larger 2-aryl substituted analogs (e.g., 2-phenyl derivative, LogP ≈ 1.66) may introduce undesirable aromatic stacking or metabolic liabilities.

Synthesis of Complex Heterocyclic Libraries via Ugi Multicomponent Reactions

2-tert-Butyl-1H-imidazole-4-carboxylic acid serves as a carboxylic acid input in Ugi four-component reactions (U-4CR) and related multicomponent syntheses, enabling the efficient construction of tetrasubstituted imidazole libraries [4]. The steric bulk of the tert-butyl group at the 2-position influences both the reaction course and the conformational properties of the resulting products, offering a distinct synthetic outcome compared to less hindered 2-alkyl substituted imidazole-4-carboxylic acid derivatives. This application scenario is particularly relevant for parallel synthesis and library production in industrial medicinal chemistry settings.

Procurement for Building Block Collections with Documented Purity and Supply Chain Reliability

For organizations maintaining internal building block collections, 2-tert-butyl-1H-imidazole-4-carboxylic acid represents a procurement-justified entry due to its documented availability from multiple suppliers (catalog number CS-0345454, among others) and its intermediate molecular weight (168.19 g/mol) that bridges the gap between minimalist (unsubstituted, 112.09 g/mol) and more elaborated (2-phenyl, 188.18 g/mol) imidazole-4-carboxylic acid scaffolds [5]. The compound's tert-butyl group provides a metabolically stable, sterically demanding substituent that is not readily installed post-synthetically, making the pre-functionalized building block a valuable addition to screening collections.

Quote Request

Request a Quote for 2-tert-butyl-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.